molecular formula BF3H5NO B1174366 Sodium persulfate CAS No. 15593-29-0

Sodium persulfate

Cat. No.: B1174366
CAS No.: 15593-29-0
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Description

Sodium persulfate (Na₂S₂O₈) is an inorganic peroxodisulfate salt serving as a powerful oxidizing agent in diverse research and industrial applications. This white, crystalline solid demonstrates excellent water solubility and shelf stability due to its low hygroscopicity, making it a reliable reagent for laboratory and experimental use . In environmental remediation research, this compound is critically employed in in situ chemical oxidation (ISCO) processes for degrading recalcitrant organic contaminants in soil and groundwater. When activated by methods including alkaline (e.g., sodium hydroxide), thermal, or metal-based activators, persulfate generates highly reactive sulfate radicals (SO₄•⁻) with a redox potential of 2.5-3.1 V . These radicals effectively degrade pollutants such as chlorinated ethylene, chlorinated alkanes (e.g., 1,2-dichloroethane), petroleum hydrocarbons, and polycyclic aromatic hydrocarbons (PAHs) . Studies demonstrate that alkaline-activated this compound can achieve removal efficiencies exceeding 96% for 1,2-dichloroethane in aqueous solutions, with the superoxide radical (O₂•⁻) playing a key role in the degradation pathway . Within materials science and electronics manufacturing, this compound is utilized as a key etchant for defining precise circuit patterns on copper layers during printed circuit board (PCB) fabrication . Its strong oxidizing capacity efficiently converts copper metal into soluble copper salts, allowing for the creation of intricate circuit designs with high precision and consistency . It is also applied in cleaning and surface preparation for electronic components and in chemical mechanical planarization (CMP) processes to achieve uniform surfaces on semiconductor wafers . Furthermore, this compound acts as a radical initiator in polymer chemistry for emulsion polymerization reactions, such as in the production of styrene-based polymers . It also serves as a specialized oxidizing agent in synthetic organic chemistry transformations, including the Elbs persulfate oxidation and Boyland–Sims oxidation . As a strong oxidizer, it should be stored and handled with care, kept separate from organic materials, and used exclusively by qualified researchers. This product is intended For Research Use Only and is not designated for personal, pharmaceutical, or household applications.

Properties

CAS No.

15593-29-0

Molecular Formula

BF3H5NO

Origin of Product

United States

Scientific Research Applications

Environmental Remediation

In Situ Chemical Oxidation (ISCO)

Sodium persulfate is widely used in ISCO processes to remediate contaminated soil and groundwater. It acts as an oxidant to degrade organic pollutants, including volatile organic compounds (VOCs) and chlorinated solvents. The activation of this compound can be achieved through various methods, including thermal, alkaline, and catalytic activation.

Case Studies

Site Contaminants Injection Volume Destruction Rate Notes
Newport Beach, CATCE, 1,1-DCE5,600 gallons (25% NaOH) + 3,100 gallons this compound99% TCE, 96% 1,1-DCESignificant reduction after 6 months monitoring
Sun City, CATPH gas, Benzene3,300 gallons (25% NaOH) + 1,700 gallons this compound90-95% TPH gas, 60-99% BenzeneConducted at night to minimize business impact
Huntington Harbor, CABTEX2,900 gallons (NaOH) + 1,500 gallons this compound82-100% BTEX reductionEffective for gasoline range hydrocarbons
Santa Ana, CAMixed chlorinated solventsN/AUp to 99% reductionModerate rebound effect observed

Water Treatment

This compound is increasingly recognized for its role in advanced oxidation processes (AOPs) in water treatment. It generates sulfate radicals upon activation, which are effective in degrading a wide range of organic pollutants.

Comparative Analysis of AOPs

Oxidant Main Radical Oxidation Potential (V)
This compoundSulfate Radical+2.60+2.60 to +3.10+3.10
Hydrogen PeroxideHydroxyl Radical+1.90+1.90 to +2.70+2.70

Pharmaceutical Industry

This compound is utilized as a reagent in the pharmaceutical industry for the synthesis of various compounds, including antibiotics. Its strong oxidizing properties facilitate the formation of complex molecular structures necessary for drug development .

Polymer Production

In polymer chemistry, this compound serves as an initiator for free radical polymerization processes. It is employed in the production of various polymers and copolymers used in coatings and adhesives.

Comparison with Similar Compounds

Sodium Persulfate vs. Potassium Permanganate (KMnO₄)

Parameter This compound Potassium Permanganate
Redox Potential 2.01 V 1.7 V
PAH Removal Efficiency 39.1% at 170 g/L Higher efficiency
Activation Required Heat, UV, metals None
By-Products Sulfate salts Manganese oxides

Key Findings :

  • higher efficiency) due to persulfate’s consumption by non-target sediment components .

This compound vs. Hydrogen Peroxide (H₂O₂)

Parameter This compound Hydrogen Peroxide
Cost (USD/kg) 0.74 1.50
Cost per Mole 0.18 USD/mol 0.05 USD/mol
By-Products Sulfates, toxic TPs Water, oxygen
Handling Safety Solid, stable Liquid, explosive risk

Key Findings :

  • Persulfate is cheaper per kilogram but costlier per mole due to higher molecular weight .
  • H₂O₂ decomposes into benign by-products, whereas persulfate may generate toxic transformation products (e.g., polynitrophenols) .

This compound vs. Ammonium Persulfate ((NH₄)₂S₂O₈)

Parameter This compound Ammonium Persulfate
Solubility High in water High in water
Applications PCB etching Cosmetic formulations
Toxicity Profile Similar to ammonium Respiratory sensitizer

Key Findings :

  • Ammonium persulfate is preferred in cosmetics but poses higher inhalation risks .
  • This compound’s stability makes it suitable for industrial etching .

This compound vs. Sodium Thiosulfate (Na₂S₂O₃)

Parameter This compound Sodium Thiosulfate
Oxidizing Capacity Strong oxidizer Reducing agent
Enzyme Specificity Inhibits rhodanese 100% enzyme activity

Key Findings :

  • Sodium thiosulfate is specific to sulfur-transfer enzymes, unlike persulfate, which inhibits such activity .

Environmental Remediation

  • Soil Contamination : Persulfate requires activation (e.g., electrolysis, Fe²⁺) for hydrocarbon degradation but operates effectively at near-neutral pH, unlike Fenton’s reagent (requires acidic pH) .
  • Water Treatment : Persulfate generates sulfate radicals with longer half-lives than hydroxyl radicals (from H₂O₂), enhancing contaminant degradation but risking sulfate accumulation .

Polymerization

  • Persulfates (sodium, potassium, ammonium) initiate radical polymerization. This compound’s solubility and controlled decomposition favor large-scale industrial use .

Preparation Methods

Direct Electrolysis of Sodium Bisulfate

The most common industrial method involves electrolyzing sodium bisulfate (NaHSO₄) in a divided cell. The reaction proceeds as:
2NaHSO4Na2S2O8+H22 \, \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_8 + \text{H}_2
Platinum anodes and lead cathodes are traditionally used, with sulfuric acid as the catholyte. Key parameters include:

Parameter Optimal Range Impact on Efficiency
Current Density0.5–0.8 A/cm²Higher densities increase yield but risk anode corrosion
Temperature20–35°CElevated temperatures reduce persulfate stability
Anolyte Composition5–9% Na⁺, 12–30% SO₄²⁻Excess sodium sulfate lowers cell voltage

Modern advancements employ boron-doped diamond electrodes to mitigate platinum corrosion, achieving 85–90% current efficiency.

Mixed Sulfate Electrolysis

US6491807B2 outlines a process using sodium sulfate (Na₂SO₄) and ammonium sulfate ((NH₄)₂SO₄) in the anolyte. The steps include:

  • Electrolysis : At 25–35°C, a solution containing 5–18% Na₂SO₄, 21–38% (NH₄)₂SO₄, and 0.1–2% Na₂S₂O₈ is electrolyzed.

  • Reaction with NaOH : The anode product is neutralized with sodium hydroxide, forming Na₂S₂O₈.

  • Crystallization : Vacuum concentration at 30°C yields 98% pure crystals with 0.2% nitrogen content.

This method achieves 80% current efficiency, reducing energy costs by 20% compared to traditional routes.

Metathetical Reaction with Ammonium Persulfate

Ammonium Persulfate Neutralization

Ammonium persulfate ((NH₄)₂S₂O₈) reacts with sodium hydroxide:
(NH4)2S2O8+2NaOHNa2S2O8+2NH3+2H2O(\text{NH}_4)_2\text{S}_2\text{O}_8 + 2 \, \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_8 + 2 \, \text{NH}_3 + 2 \, \text{H}_2\text{O}
Key operational parameters:

Parameter Optimal Value Effect
Reaction Temperature15–45°CHigher temperatures accelerate ammonia stripping
pH10–11Prevents explosive NH₃-air mixtures
Sodium Hydroxide Concentration48% (w/w)Ensures complete neutralization

The process requires rigorous washing to remove residual ammonium, often reducing yield to 95%.

Crystallization and Sodium Sulfate Management

EP0081063A1 introduces a continuous process where:

  • Crystallization : this compound slurry is cooled to 25°C, yielding 360 kg/day in pilot tests.

  • Sodium Sulfate Removal : Dilution and cooling to 15°C precipitate Na₂SO₄·10H₂O, preventing coprecipitation.

  • Ammonia Stripping : A fines destruction loop removes NH₃ via gas stripping, maintaining product purity >99%.

Comparative Analysis of Preparation Methods

Method Current Efficiency Purity Energy Cost By-product Management
Direct Electrolysis80–90%98–99.5%HighRequires Na₂SO₄ removal
Mixed Sulfate Electrolysis80%98%ModerateIntegrated NH₃ recovery
Metathesis ReactionN/A99.5%LowComplex NH₃ stripping

Electrolytic methods dominate industrial production due to scalability, while metathesis is preferred for high-purity applications despite lower yields.

Recent Advances in Electrode Design

CN113174604A discloses a titanium-plated electrode coated with platinum, operated at 0.5 A/m² in a solution of Na₂SO₄ and H₂SO₄. This design reduces cell voltage by 15% and achieves 92% current efficiency. Inhibitors like NaCl (1 g/L) further suppress oxygen evolution, enhancing selectivity.

Challenges and Optimization Strategies

  • Nitrogen Contamination : Residual NH₄⁺ in electrolytic methods necessitates multiple washing steps, increasing production time.

  • Sodium Sulfate Buildup : Continuous removal via cooling crystallization prevents coprecipitation, ensuring >99% Na₂S₂O₈ purity.

  • Energy Consumption : Mixed sulfate electrolytes lower cell voltage to 3.5–4.0 V, reducing power costs by 30% compared to pure NaHSO₄ electrolysis .

Q & A

Q. How to measure residual sodium persulfate concentration in aqueous solutions during oxidation experiments?

Residual persulfate can be quantified using an iodometric method. Add sodium bicarbonate (NaHCO₃) and potassium iodide (KI) to the reaction mixture, which reacts with persulfate to release iodine (I₂). The yellow iodine color is measured spectrophotometrically at 352 nm. This method is sensitive to concentrations as low as 0.1 mM and accounts for interference from other oxidants .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

this compound is a respiratory irritant and can cause severe skin burns. Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks. Allergenicity assessments are critical, as repeated exposure may trigger asthma-like symptoms or dermatitis. Storage should prioritize dry, cool conditions to prevent decomposition .

Q. What are the fundamental reaction mechanisms of this compound in advanced oxidation processes (AOPs)?

this compound (Na₂S₂O₈) decomposes under heat, UV, or catalytic activation to generate sulfate radicals (SO₄^•−), which oxidize organic pollutants via electron transfer. Rate constants for SO₄^•− reactions with common contaminants (e.g., aromatic compounds) range from 10⁶ to 10⁹ M⁻¹s⁻¹, depending on pH and temperature. Hydroxyl radicals (•OH) may also form in alkaline conditions, broadening degradation pathways .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound activation parameters for landfill leachate treatment?

A central composite design (CCD) with variables such as persulfate dosage (4–10 g/L), pH (3–11), and reaction time (30–90 min) can model interactions between factors. For example, RSM revealed that pH 7 and 60-minute treatment maximize COD removal (45%) in leachate by balancing radical generation and scavenging effects. Validation experiments should confirm model predictions .

Q. What strategies resolve contradictory findings regarding chloride ion effects in persulfate-based oxidation systems?

Conflicting results on chloride’s role (inhibitor vs. promoter) arise from differences in activation methods and pollutant types. For example, chloride (≤100 mM) enhances UV/persulfate degradation of methyl orange but has negligible impact in thermal activation. Researchers should conduct factorial designs to isolate variables (e.g., Cl⁻ concentration, pH) and use ANOVA to identify statistically significant interactions .

Q. How do heterogeneous catalysts like rGO-Fe₃O₄ enhance persulfate activation efficiency?

Reduced graphene oxide-iron oxide (rGO-Fe₃O₄) composites provide electron-rich surfaces that accelerate S₂O₈^2− decomposition. Fe²⁺/Fe³⁺ redox cycles on the catalyst surface sustain radical generation, achieving 95% degradation of azo dyes within 60 minutes. Characterization via SEM and XPS can confirm catalyst stability and electron transfer mechanisms .

Q. What methodologies assess the controlled release dynamics of this compound in environmental remediation?

Paraffin-silica matrices encapsulate Na₂S₂O₈ to achieve sustained release. For example, a 1:4 wax-to-silica ratio releases 74–88% persulfate over 31 days. Microscopic analysis (SEM) reveals a surface-to-core release pattern. Degradation efficacy is tested by replacing contaminated solutions iteratively, with 2,4-DNT removal rates monitored via HPLC .

Q. How does Fe²⁺ activation combined with vacuum preloading improve sludge dewatering efficiency?

Fe²⁺ activates persulfate to generate SO₄^•−, which oxidizes organic binders in sludge, releasing bound water. Vacuum preloading consolidates the sludge matrix, increasing unconfined compressive strength (UCS) from 0 kPa (untreated) to 39.2 kPa (30% Na₂S₂O₈ dosage). SEM analysis shows reduced pore size and improved structural integrity post-treatment .

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